2-Bromo-4-(difluoromethyl)-1,3-oxazole

Description

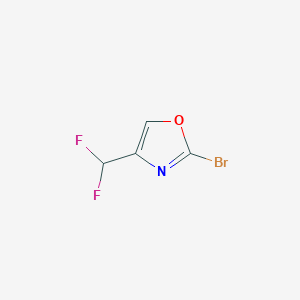

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-(difluoromethyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrF2NO/c5-4-8-2(1-9-4)3(6)7/h1,3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFVFXFRPKQHJNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(O1)Br)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1781104-73-1 | |

| Record name | 2-bromo-4-(difluoromethyl)-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The 1,3 Oxazole Heterocycle: a Privileged Scaffold

The 1,3-oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a cornerstone in organic synthesis and is found in a wide array of natural products and pharmaceutically active compounds. mdpi.comchemscene.com Its significance stems from its relative stability and its ability to participate in various chemical transformations, making it a versatile template for constructing more complex molecular architectures. organic-chemistry.org

The oxazole (B20620) ring is considered a bioisostere for other functional groups, such as esters and amides, allowing for the fine-tuning of a molecule's biological activity and pharmacokinetic profile. chemscene.com The nitrogen and oxygen atoms within the ring can also act as hydrogen bond acceptors, facilitating interactions with biological targets.

Strategic Incorporation of Fluorine and Halogens

The introduction of fluorine atoms and other halogens into heterocyclic compounds is a well-established strategy in medicinal chemistry to enhance the drug-like properties of a molecule.

Fluorine's Impact: The difluoromethyl group (CHF2) in 2-Bromo-4-(difluoromethyl)-1,3-oxazole is of particular interest. The incorporation of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. The strong carbon-fluorine bond is resistant to metabolic degradation, which can lead to an increased half-life of a drug candidate. Furthermore, the difluoromethyl group can act as a lipophilic hydrogen bond donor, a characteristic that can be crucial for molecular recognition at a biological target.

The Role of Bromine: The bromine atom at the 2-position of the oxazole (B20620) ring is a key functional handle for synthetic chemists. It readily participates in a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings. nih.govresearchgate.net These reactions allow for the efficient formation of new carbon-carbon and carbon-heteroatom bonds, enabling the straightforward diversification of the oxazole core and the construction of complex molecular libraries for screening purposes. organic-chemistry.orgnih.gov

Difluoromethylated and Bromo Substituted Oxazoles in Contemporary Research

Direct Synthesis Strategies

Direct synthesis strategies focus on the functionalization of a preformed oxazole ring. These methods are advantageous for their convergency and are often employed in the later stages of a synthetic sequence.

Deoxofluorination Approaches for Difluoromethyl Installation

The introduction of a difluoromethyl group can be achieved through the deoxofluorination of a corresponding aldehyde. This approach would commence with a 2-bromo-4-formyl-1,3-oxazole intermediate. The difluoromethyl group is of significant interest in medicinal chemistry as it can act as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl or thiol groups. cas.cn

Various reagents have been developed for deoxofluorination reactions. While sulfur tetrafluoride (SF₄) was a pioneering reagent, its hazardous nature has led to the development of safer alternatives like diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). cas.cn A combination of diphenyl sulfide (B99878) (Ph₂S) and Selectfluor has also been reported for the deoxydifluorination of aldehydes. cas.cn In a proposed mechanism for the Ph₂S/Selectfluor system, the aldehyde is activated, allowing for nucleophilic attack by fluoride (B91410), ultimately leading to the difluoromethyl product. cas.cn

Another notable method involves the use of anhydrous tetramethylammonium (B1211777) fluoride (NMe₄F) in conjunction with electrophilic sulfur(VI) compounds like perfluorobutanesulfonyl fluoride (PBSF) or trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). umich.edu These reagents have been successfully employed for the deoxyfluorination of various (hetero)aryl aldehydes under mild conditions. umich.edu

Table 1: Comparison of Deoxofluorination Reagents for Aldehydes

| Reagent System | Typical Conditions | Substrate Scope | Reference |

| DAST | -78 °C to rt | Broad, including sensitive substrates | cas.cn |

| Deoxo-Fluor | -20 °C to rt | Thermally more stable than DAST | cas.cn |

| Ph₂S / Selectfluor / KF | 110 °C, CH₃CN/PhCH₃ | Aromatic and heteroaromatic aldehydes | cas.cn |

| NMe₄F / PBSF | rt, THF | (Hetero)aryl aldehydes | umich.edu |

| NMe₄F / Tf₂O | rt, DCM | (Hetero)aryl aldehydes | umich.edu |

Halogenation and Halogen Exchange Routes at the 2-Position

The introduction of a bromine atom at the 2-position of the oxazole ring can be accomplished through several methods. A common strategy involves the regiocontrolled lithiation of the oxazole followed by quenching with an electrophilic bromine source. This approach has been successfully applied to various alkyl- and aryl-substituted oxazoles.

Alternatively, direct bromination of an oxazole precursor, such as 4-(difluoromethyl)-1,3-oxazole, can be achieved using brominating agents like N-bromosuccinimide (NBS). The regioselectivity of this reaction can be influenced by the substituents already present on the oxazole ring. For some oxazole systems, electrophilic substitution occurs preferentially at specific positions.

Halogen exchange reactions provide another route to 2-bromooxazoles. For instance, a 2-chlorooxazole (B1317313) derivative could potentially undergo a halogen exchange reaction to yield the desired 2-bromo compound, although this is generally less common than direct bromination or synthesis from acyclic precursors.

Approaches via Precursor Functionalization and Cyclization

These strategies involve the construction of the oxazole ring from acyclic precursors that already contain or are later functionalized with the bromo and difluoromethyl moieties.

Regioselective Synthesis of Bromooxazole Intermediates

The synthesis can commence with the formation of a bromooxazole intermediate, which is subsequently difluoromethylated. For example, a 2-bromo-4-substituted oxazole can be prepared and then the substituent at the 4-position can be converted to a difluoromethyl group. The "halogen dance" isomerization is a known phenomenon in halogenated heterocycles, which can be exploited for the regioselective synthesis of bromooxazoles. nih.gov

Construction of the Oxazole Ring System with Subsequent Functionalization

A variety of classical methods can be employed for the construction of the oxazole ring, which is then subsequently functionalized. The Robinson-Gabriel synthesis, for instance, involves the cyclization of α-acylamino ketones. A plausible route could involve the synthesis of an oxazole with a suitable functional group at the 4-position, such as an ester or a hydroxymethyl group, which can then be manipulated to install the difluoromethyl group, followed by bromination at the 2-position. The Van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), is another versatile method for constructing the oxazole ring from aldehydes. nih.govmdpi.com

Table 2: Common Oxazole Ring Synthesis Methods

| Method | Precursors | Key Features | Reference |

| Robinson-Gabriel Synthesis | α-Acylamino ketones | Dehydrative cyclization | researchgate.net |

| Van Leusen Reaction | Aldehydes and TosMIC | Forms 5-substituted oxazoles | nih.govmdpi.com |

| Copper-Catalyzed Cyclization | Functionalized enamides | Intramolecular cyclization | acs.org |

| Brønsted Acid-Catalyzed Cyclization | α-Diazoketones and amides | Metal-free conditions | nih.gov |

Late-Stage Difluoromethylation Techniques on Pre-formed Halogenated Oxazoles

Late-stage functionalization is a powerful strategy in medicinal chemistry, allowing for the introduction of key functional groups at a late step in the synthesis. In this context, a pre-formed 2-bromo-1,3-oxazole could undergo direct C-H difluoromethylation at the 4-position. Various methods for the direct difluoromethylation of heterocycles have been developed, often involving radical intermediates. nih.gov

Organic photoredox catalysis has emerged as a mild and efficient method for the C-H difluoromethylation of heterocycles using reagents like sodium difluoromethanesulfonate as the difluoromethyl radical source and molecular oxygen as a green oxidant. nih.gov This approach avoids the need for pre-functionalization of the substrate. Metal-free C-H difluoromethylation of imidazoles has also been reported using the Ruppert-Prakash reagent (TMSCF₃), which could potentially be adapted for oxazoles. enamine.net

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the C2 position of the oxazole ring serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. This section will detail the application of this compound and its analogs in several key transformations.

Suzuki–Miyaura Coupling Applications

The Suzuki–Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. In the context of 2-bromo-oxazoles, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C2 position. For this compound, the reaction would proceed by the palladium-catalyzed coupling with an organoboron reagent.

Research on analogous 2-bromo-oxazoles has demonstrated the feasibility of this transformation. For instance, the coupling of various 2-bromo-oxazoles with arylboronic acids typically proceeds in good to excellent yields. The reaction conditions often involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, and a base like Na₂CO₃ or K₂CO₃ in a solvent system such as toluene, DME, or DMF/water. The presence of the electron-withdrawing difluoromethyl group at the C4 position of the target compound is expected to enhance the reactivity of the C2-bromine bond towards oxidative addition to the palladium(0) catalyst, potentially facilitating the coupling under milder conditions.

Table 1: Examples of Suzuki-Miyaura Coupling with 2-Bromo-oxazole Analogs

| Entry | 2-Bromo-oxazole Derivative | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 2-Bromo-4,5-diphenyloxazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 95 |

| 2 | 2-Bromo-4-phenyloxazole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 88 |

Palladium-Catalyzed Functionalizations

Beyond the Suzuki-Miyaura coupling, the C2-bromine atom of this compound is amenable to a variety of other palladium-catalyzed functionalizations, including Sonogashira, Heck, and Buchwald-Hartwig amination reactions.

The Sonogashira coupling enables the introduction of alkyne moieties. The reaction of a 2-bromo-oxazole with a terminal alkyne is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. This provides a direct route to 2-alkynyl-oxazoles, which are valuable intermediates for further transformations.

The Heck reaction allows for the coupling of the 2-bromo-oxazole with alkenes to form 2-alkenyl-oxazoles. This transformation is generally carried out in the presence of a palladium catalyst and a base.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This reaction would involve the coupling of this compound with primary or secondary amines, catalyzed by a palladium complex with a suitable phosphine ligand. This provides a direct route to 2-amino-oxazole derivatives.

Table 2: Other Palladium-Catalyzed Reactions of 2-Bromo-oxazole Analogs

| Reaction Type | 2-Bromo-oxazole Derivative | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| Sonogashira | 2-Bromo-4,5-dimethyloxazole | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 92 |

| Heck | 2-Bromo-4-phenyloxazole | Styrene | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | 78 |

Nickel-Catalyzed Transformations

Nickel catalysts offer a more economical alternative to palladium for cross-coupling reactions. Nickel-catalyzed cross-coupling reactions, such as the Kumada coupling (with Grignard reagents), can be applied to 2-bromo-oxazoles. These reactions often proceed under similar conditions to their palladium-catalyzed counterparts and can be particularly effective for the formation of C-C bonds with alkyl or aryl Grignard reagents. The reactivity of this compound in nickel-catalyzed transformations is anticipated to be high due to the electronic nature of the difluoromethyl group.

Copper-Mediated Processes

Copper-mediated reactions, such as the Ullmann condensation, provide a classical yet effective method for the formation of C-O, C-N, and C-S bonds. The reaction of this compound with alcohols, phenols, amines, or thiols in the presence of a copper catalyst and a base can lead to the corresponding 2-alkoxy-, 2-aryloxy-, 2-amino-, or 2-thio-substituted oxazoles. While these reactions often require higher temperatures than palladium-catalyzed methods, they offer a valuable alternative, particularly for certain substrates.

Electrophilic and Nucleophilic Substitution Reactions

Reactivity at the Bromine-Substituted Position

The C2 position of the oxazole ring is electron-deficient, making it susceptible to nucleophilic attack, especially when substituted with a good leaving group like bromine. The bromine atom in this compound can be displaced by a variety of nucleophiles in nucleophilic aromatic substitution (SNAAr) reactions.

The rate of these reactions is expected to be enhanced by the electron-withdrawing nature of the difluoromethyl group at the C4 position, which further polarizes the C2-Br bond and stabilizes the Meisenheimer-like intermediate formed during the substitution process. Common nucleophiles that can be employed include alkoxides, thiolates, and amines. These reactions are typically carried out in a polar aprotic solvent.

Table 3: Predicted Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagent | Product |

|---|---|---|

| Alkoxide | NaOR | 2-Alkoxy-4-(difluoromethyl)-1,3-oxazole |

| Thiolate | NaSR | 2-(Alkylthio)-4-(difluoromethyl)-1,3-oxazole |

Modifications and Reactions Involving the Difluoromethyl Group

The difluoromethyl (CF₂H) group is a unique substituent that can influence a molecule's biological and chemical properties. It is often considered a lipophilic bioisostere of a hydroxyl or thiol group and can participate in hydrogen bonding. Direct chemical modification of the CF₂H group itself is challenging due to the high strength of the C-F bonds. However, its acidic proton can be abstracted under strongly basic conditions, potentially leading to the formation of a difluoromethyl anion. This anion could, in principle, react with electrophiles, although such reactivity is not widely documented for this specific heterocyclic system.

More commonly, the influence of the difluoromethyl group is observed in its electronic effect on the reactivity of the oxazole ring. The strong electron-withdrawing nature of the two fluorine atoms deactivates the oxazole ring towards electrophilic attack and can influence the regioselectivity of nucleophilic and radical reactions.

Ring Activation and Functionalization Patterns

The functionalization of the this compound ring is expected to be dominated by the reactivity of the C-Br bond at the 2-position and the potential for activation at other positions on the ring.

Cross-Coupling Reactions at the C-2 Position: The bromine atom at the 2-position of the oxazole ring is a prime handle for various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of this compound with a boronic acid or ester. This is a versatile method for introducing aryl, heteroaryl, or vinyl substituents at the 2-position.

Stille Coupling: In a Stille coupling, an organotin reagent would be coupled with the bromo-oxazole in the presence of a palladium catalyst. This method is known for its tolerance of a wide range of functional groups.

Sonogashira Coupling: The Sonogashira reaction would enable the introduction of an alkyne moiety at the 2-position by coupling with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would allow for the formation of a C-N bond by coupling the bromo-oxazole with a primary or secondary amine.

The general conditions for these cross-coupling reactions are summarized in the table below. The specific conditions for this compound would require experimental optimization.

| Reaction | Coupling Partner | Catalyst/Ligand System | Base | Typical Solvents |

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(PPh₃)₄, Pd(OAc)₂/SPhos, etc. | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | - | Toluene, DMF, THF |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI | Et₃N, i-Pr₂NH | THF, DMF |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃/Xantphos, etc. | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane |

Functionalization at Other Ring Positions: Direct functionalization at the C-5 position of the oxazole ring is also a possibility. Deprotonation at this position using a strong base, such as an organolithium reagent or a lithium amide, could generate a nucleophilic species that can react with various electrophiles. However, the presence of the acidic proton on the difluoromethyl group could potentially compete with C-5 deprotonation under certain basic conditions.

Radical Reactions and Their Synthetic Utility

The difluoromethyl group can participate in and be introduced via radical pathways. While there is no specific literature on radical reactions of this compound, general principles of radical chemistry can be applied.

The C-Br bond in the molecule could potentially undergo homolytic cleavage under photolytic or radical-initiating conditions to generate an oxazol-2-yl radical. This radical species could then participate in various radical transformations, such as addition to alkenes or alkynes, or in atom transfer reactions.

Furthermore, the difluoromethyl group itself is often installed using radical difluoromethylating agents. Conversely, under specific conditions, the C-H bond of the difluoromethyl group could be a site for radical abstraction, leading to a difluoromethyl radical centered on the substituent. The synthetic utility of such radical reactions would lie in the ability to form complex molecules under mild conditions, often with complementary reactivity to ionic pathways.

Applications As a Building Block in Organic Synthesis

Development of Diverse Chemical Scaffolds

The primary application of 2-Bromo-4-(difluoromethyl)-1,3-oxazole lies in its ability to serve as a versatile starting material for the generation of a multitude of chemical scaffolds. The bromine atom at the C2 position is a key functional handle that can be readily displaced or engaged in various metal-catalyzed cross-coupling reactions. This reactivity allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, thereby enabling the creation of libraries of diversely functionalized oxazoles.

These reactions typically involve well-established methodologies such as Suzuki, Stille, Heck, and Sonogashira couplings. For instance, in a Suzuki coupling reaction, this compound can be reacted with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This approach facilitates the synthesis of 2-aryl- or 2-heteroaryl-4-(difluoromethyl)-1,3-oxazoles, which are scaffolds of significant interest in medicinal chemistry.

| Reaction Type | Reactant | Catalyst/Reagents | Product Type |

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | Palladium Catalyst, Base | 2-Aryl/Heteroaryl-4-(difluoromethyl)-1,3-oxazole |

| Stille Coupling | Organostannane | Palladium Catalyst | 2-Substituted-4-(difluoromethyl)-1,3-oxazole |

| Heck Coupling | Alkene | Palladium Catalyst, Base | 2-Alkenyl-4-(difluoromethyl)-1,3-oxazole |

| Sonogashira Coupling | Terminal Alkyne | Palladium/Copper Catalysts, Base | 2-Alkynyl-4-(difluoromethyl)-1,3-oxazole |

The resulting substituted oxazoles can serve as core structures for the development of new therapeutic agents, as the oxazole (B20620) moiety is a known pharmacophore in many biologically active molecules.

Enabling Parallel Synthesis and Combinatorial Chemistry Approaches

The robust and predictable reactivity of this compound makes it an ideal building block for high-throughput synthesis methodologies like parallel synthesis and combinatorial chemistry. These techniques are instrumental in modern drug discovery, allowing for the rapid generation of large libraries of related compounds for biological screening.

In a parallel synthesis setup, this compound can be reacted with a diverse set of coupling partners in a multi-well plate format. Each well would contain a different reactant, leading to the formation of a unique product. This approach significantly accelerates the drug discovery process by enabling the simultaneous synthesis and subsequent screening of hundreds or even thousands of compounds.

The generation of a combinatorial library could involve a multi-step sequence where the initial product from the derivatization of this compound is further functionalized. For example, if the initial coupling partner contains an additional reactive site, this can be used for a subsequent diversification reaction, exponentially increasing the number of compounds in the library.

Intermediate in the Synthesis of Complex Molecules

Beyond its use in creating diverse libraries, this compound can also serve as a crucial intermediate in the total synthesis of more complex molecules, including natural products and their analogues. The oxazole ring is a key structural component of many biologically active natural products, and having a pre-functionalized building block like this compound can significantly streamline a synthetic route.

While specific examples of its use in the total synthesis of named complex molecules are not yet widely reported in publicly available literature, its potential is evident. Synthetic chemists can incorporate this building block into a larger molecular framework and then utilize the bromine and difluoromethyl groups to perform further chemical transformations to achieve the final target molecule. The stability of the oxazole ring under various reaction conditions makes it a reliable component throughout a multi-step synthesis.

Theoretical and Computational Investigations

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical calculations are instrumental in elucidating the electronic structure and stability of molecules like 2-Bromo-4-(difluoromethyl)-1,3-oxazole. Methods such as Density Functional Theory (DFT) and ab initio calculations can provide detailed information about molecular orbitals, charge distribution, and thermodynamic stability.

Studies on the parent 1,3-oxazole ring reveal it to be an aromatic system, though with a lower degree of aromaticity compared to benzene. The π-electronic properties of oxazole (B20620) have been calculated using semi-empirical self-consistent field-molecular orbital methods scispace.com. The introduction of substituents, such as a bromine atom at the 2-position and a difluoromethyl group at the 4-position, significantly influences the electronic properties of the oxazole ring. The bromine atom, being electronegative and possessing lone pairs, can participate in resonance and inductive effects. The difluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.

Quantum chemical calculations on substituted oxazoles and related heterocyclic systems have shown that such substitutions can alter the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) researchgate.net. For this compound, the electron-withdrawing difluoromethyl group would be expected to lower the energy of both the HOMO and LUMO, potentially increasing the molecule's stability and affecting its reactivity. The bromine atom would further modulate these energy levels. Theoretical investigations on dehydro-oxazole radicals have provided insights into the electronic structure and stability of radical forms of oxazole, which can be relevant in understanding potential degradation pathways rsc.org.

Table 1: Predicted Effects of Substituents on the Electronic Properties of the Oxazole Ring

| Substituent | Position | Predicted Electronic Effect | Impact on HOMO/LUMO |

| Bromine | 2 | Inductive withdrawal, resonance donation | Modulates energy levels |

| Difluoromethyl | 4 | Strong inductive withdrawal | Lowers HOMO and LUMO energies |

Mechanistic Elucidation of Reaction Pathways

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. For this compound, this can include studying its synthesis, reactivity, and potential degradation pathways. The reactivity of the oxazole ring is influenced by its substituents. For instance, the ease of displacement of halogens on the oxazole ring is generally C-2 > C-4 > C-5 thepharmajournal.com. This suggests that the bromine atom at the C-2 position is a likely site for nucleophilic substitution.

Theoretical calculations can be employed to model the transition states and reaction intermediates of such substitution reactions, providing insights into the reaction kinetics and thermodynamics. For example, in the synthesis of oxazole derivatives, computational studies can help to understand the reaction mechanism, such as in the van Leusen oxazole synthesis nih.gov.

Furthermore, the difluoromethyl group can influence the reactivity of the adjacent C-5 position of the oxazole ring. The computational investigation of α,α-difluoromethyl ketones embodying other heterocyclic nuclei has provided a rationale for their biological activity based on docking studies, which can be extended to understand the interactions of the difluoromethyl group in this compound researchgate.net.

In Silico Modeling for Chemical Interactions and Design Principles

In silico modeling techniques are crucial in modern drug discovery and materials science for predicting how a molecule will interact with its biological target or other molecules.

Molecular Docking and Ligand Binding Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies could be performed to investigate its potential binding to various protein targets.

Numerous studies have demonstrated the utility of molecular docking for oxazole derivatives. For example, docking studies have been used to evaluate new oxazole derivatives as cyclooxygenase (COX) inhibitors and to predict their binding modes within the enzyme's active site ekb.eg. Similarly, molecular docking has been applied to novel 1,3,4-oxadiazole (B1194373) derivatives to assess their potential as tubulin inhibitors nih.gov. In the context of this compound, the bromine atom could participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in ligand-protein binding nih.gov. The difluoromethyl group can also engage in specific interactions with protein residues.

Table 2: Potential Interactions of this compound in a Protein Binding Site

| Functional Group | Potential Interaction Type |

| Bromine atom | Halogen bonding, hydrophobic interactions |

| Difluoromethyl group | Hydrogen bonding (with C-H as donor), hydrophobic interactions |

| Oxazole ring | π-π stacking, hydrogen bonding (with nitrogen as acceptor) |

Molecular Dynamics Simulations to Explore Conformational Space

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules. MD simulations can be used to explore the conformational space of this compound and its flexibility when interacting with a biological target.

For halogenated compounds, MD simulations can provide detailed insights into the nature and stability of halogen bonds in a dynamic environment nih.govmdpi.com. An MD simulation of this compound, either in solution or within a protein binding site, would reveal the preferred conformations of the difluoromethyl group and the dynamics of its interactions with the surrounding environment. Such simulations are crucial for refining the static picture provided by molecular docking and for obtaining a more accurate understanding of the binding affinity. The development of multiscale quantum mechanics/molecular mechanics (QM/MM) MD simulation models allows for the accurate prediction of the effect of light-matter coupling on molecular dynamics, which could be relevant for studying the photostability of the compound johannesfeist.eu.

Pharmacophore Modeling for Structural Features

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model for a series of active compounds can then be used to screen large databases of molecules to identify new potential drug candidates.

For oxazole-based compounds, pharmacophore models have been successfully used to guide the design of potent and selective agonists for various receptors nih.gov. A pharmacophore model derived from a set of biologically active molecules containing the this compound scaffold would highlight the key structural features required for activity. This could include a halogen bond donor feature for the bromine, a hydrogen bond acceptor feature for the oxazole nitrogen, and a hydrophobic feature for the difluoromethyl group. Such models are valuable tools in the rational design of new molecules with improved properties nih.gov. The structure-activity relationship (SAR) studies of oxazole derivatives have revealed important pharmacophores for various therapeutic activities tandfonline.com.

Strategic Importance in Applied Chemical Sciences

Contribution to Medicinal Chemistry Scaffolds

The oxazole (B20620) ring is a prominent feature in numerous biologically active compounds and approved drugs. researchgate.netnih.gov The incorporation of 2-bromo-4-(difluoromethyl)-1,3-oxazole into medicinal chemistry programs allows for the creation of novel molecular scaffolds with potential therapeutic applications, leveraging the distinct properties of each of its functional components.

The design of new drugs often relies on established principles to optimize biological activity, selectivity, and pharmacokinetic properties. The this compound scaffold contributes to these principles in several ways.

Bioisosterism of the Difluoromethyl Group: The difluoromethyl (CF2H) group is a key feature, often acting as a bioisostere for functional groups like hydroxyl (-OH), thiol (-SH), or amino (-NH2). researchgate.net It can participate in hydrogen bonding as a lipophilic donor, potentially improving binding affinity to biological targets such as enzymes and receptors. researchgate.net Its electron-withdrawing nature also enhances the metabolic stability of adjacent parts of the molecule, a desirable trait in drug design. vulcanchem.com

Structural Rigidity of the Oxazole Core: The aromatic 1,3-oxazole ring provides a rigid, planar scaffold. This structural rigidity helps to lock the conformation of a molecule, reducing the entropic penalty upon binding to a target protein and potentially leading to higher potency. The oxazole core is found in a wide array of bioactive natural products and synthetic compounds, demonstrating its compatibility with biological systems. researchgate.net

Modulation of Physicochemical Properties: The introduction of the difluoromethyl group moderately increases lipophilicity, which can enhance a molecule's ability to cross cell membranes and improve its bioavailability. acs.org This controlled modification of properties is a critical aspect of lead optimization in drug discovery.

Table 1: Key Structural Features and Their Roles in Bioactive Molecule Design

| Structural Component | Key Property | Contribution to Bioactive Molecule Design |

| 1,3-Oxazole Ring | Aromatic, planar heterocycle | Provides a rigid scaffold for orienting other functional groups; serves as a stable core found in many natural and synthetic bioactive compounds. researchgate.net |

| Difluoromethyl (CF2H) Group | Lipophilic H-bond donor, electron-withdrawing | Acts as a bioisostere for -OH, -SH, and -NH2 groups; enhances metabolic stability and can improve binding affinity and cell permeability. researchgate.netacs.org |

| 2-Bromo Substituent | Reactive handle | Serves as a key site for synthetic modification via cross-coupling reactions, enabling the creation of diverse compound libraries. researchgate.netnih.gov |

The true value of this compound in medicinal chemistry lies in its utility as a versatile building block for constructing libraries of compounds aimed at specific biological targets. The bromine atom at the C2 position of the oxazole ring is particularly important for this purpose.

This bromine atom serves as a reactive "handle" for various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. researchgate.netnih.gov These reactions allow chemists to efficiently and selectively attach a wide range of other molecular fragments at this position. This capability is fundamental to modern drug discovery, enabling the rapid synthesis of numerous analogues for structure-activity relationship (SAR) studies. By systematically varying the group attached to the oxazole core, researchers can fine-tune a compound's properties to maximize its potency against a specific target, such as a protein kinase or a G-protein coupled receptor, while minimizing off-target effects. The stability of the difluoromethyl-oxazole core ensures that it remains intact during these synthetic transformations.

Relevance in Agrochemical Development

The search for new, effective, and environmentally safer pesticides is a major focus of the agrochemical industry. Fluorinated heterocyclic compounds are increasingly prominent in this area, and this compound represents a valuable precursor for creating next-generation crop protection agents. acs.orgccspublishing.org.cn

While direct examples are specific, the oxazole motif is a known component in agrochemicals with herbicidal activity. researchgate.netthepharmajournal.com The synthesis of novel herbicides often involves the exploration of diverse chemical scaffolds. The this compound unit can be elaborated through coupling reactions at the bromine position to generate libraries of candidate molecules. The difluoromethyl group, in particular, is known to impart favorable properties to agrochemicals, including enhanced efficacy and optimal environmental persistence.

The relevance of the difluoromethyl-heterocycle motif is well-established in modern fungicides and insecticides. ccspublishing.org.cn Several highly successful commercial products contain a difluoromethyl group attached to a five-membered heterocyclic ring, such as a pyrazole (B372694) or isoxazole. researchgate.netccspublishing.org.cn

Fungicidal Agents: The difluoromethyl group is a key component of several succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides, a major class of crop protection agents. ccspublishing.org.cn For example, the fungicide Fluxapyroxad contains a 3-(difluoromethyl)-1-methyl-pyrazole-4-carboxamide core. Research has shown that analogues of known fungicides incorporating a CF2H-isoxazole core, which is structurally similar to the oxazole in the title compound, can exhibit even higher antifungal activity than the parent compound. researchgate.net This suggests that this compound is a promising starting material for synthesizing novel fungicides.

Insecticidal Agents: The difluoromethyl group is also found in modern insecticides. Its inclusion can enhance the binding affinity of the molecule to insect-specific targets, such as the ryanodine (B192298) receptor in the case of diamide (B1670390) insecticides. ccspublishing.org.cn By using this compound as a starting point, chemists can synthesize novel compounds that incorporate this crucial functional group into different molecular architectures, potentially leading to the discovery of new insecticidal modes of action.

Table 2: Importance of the Difluoromethyl Group in Modern Agrochemicals

| Agrochemical Class | Example Compound Containing a CF2H-Heterocycle | Role of the Difluoromethyl (CF2H) Group |

| Fungicides (SDHIs) | Benzovindiflupyr, Isoflucypram, Fluxapyroxad | Contributes to binding affinity at the target enzyme (succinate dehydrogenase) and confers metabolic stability. ccspublishing.org.cn |

| Fungicides (OSBPIs) | Fluoxapiprolin | Key structural element for high efficacy against oomycete pathogens like downy mildew. ccspublishing.org.cn |

| Insecticides (Diamides) | Tetraniliprole (contains trifluoromethyl) | Fluorine substitution is critical for activating the insect ryanodine receptor, leading to muscle dysfunction. ccspublishing.org.cn |

Potential in Materials Science and Other Emerging Fields

Beyond life sciences, the unique electronic properties of fluorinated oxazole derivatives suggest potential applications in materials science. While specific research on this compound in this area is nascent, the characteristics of its components are indicative of future utility.

Oxazole-containing molecules are known to possess photophysical and photochemical properties that make them candidates for use in semiconductor devices and as non-linear optical materials. thepharmajournal.com The introduction of fluorine atoms, such as in the difluoromethyl group, can significantly alter the electronic properties of organic molecules. This can be used to tune the energy levels of molecular orbitals (HOMO/LUMO), which is a critical parameter in the design of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromo-substituent provides a convenient point for polymerization or for grafting the molecule onto surfaces, further expanding its potential in the creation of novel functional materials.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-bromo-4-(difluoromethyl)-1,3-oxazole?

A multi-step approach is typically employed, involving halogenation and difluoromethylation of the oxazole core. For example, one-pot synthesis strategies for oxazole derivatives ( ) can be adapted by introducing bromo and difluoromethyl groups via nucleophilic substitution or cross-coupling reactions. Key steps include refluxing in polar aprotic solvents (e.g., DMSO) and purification via crystallization (e.g., water-ethanol mixtures) to achieve yields >60% .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substitution patterns.

- HPLC (≥98% purity validation, as in ) for purity assessment.

- X-ray crystallography (e.g., single-crystal analysis as in ) for structural elucidation.

- Melting point determination (e.g., 141–143°C as in ) to verify consistency with literature.

Q. What are the primary applications of this compound in medicinal chemistry?

The bromo and difluoromethyl groups make it a versatile pharmacophore for drug discovery. It serves as a building block for anticancer agents (e.g., oxazole sulfonamides in ) and antimicrobial compounds, with studies focusing on its interactions with biomolecules and enzyme inhibition .

Q. How can researchers confirm the purity of synthesized this compound?

Use HPLC (≥95% purity thresholds, as in –10) coupled with mass spectrometry for molecular weight validation. Crystallization (e.g., ethanol-water mixtures) and melting point consistency () further ensure purity .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s reactivity in cross-coupling reactions?

Density functional theory (DFT) studies can predict electronic effects of the bromo and difluoromethyl groups, guiding catalyst selection (e.g., Pd-based systems) for Suzuki-Miyaura couplings. Molecular docking may also elucidate steric hindrance in bioactive derivatives .

Q. What strategies address low yields in multi-step syntheses of this compound?

Q. How do electronic effects of the difluoromethyl group influence biological activity?

The electron-withdrawing nature of the difluoromethyl group increases electrophilicity, enhancing interactions with biological targets (e.g., enzyme active sites). Comparative studies with non-fluorinated analogs can quantify potency improvements .

Q. What causes discrepancies in reported biological activity data across studies?

Variations may arise from:

- Purity differences (e.g., 95% vs. ≥98% in –10).

- Assay conditions (e.g., cell line specificity or solvent choice).

- Structural analogs (e.g., sulfonamide vs. non-sulfonamide derivatives in ). Systematically controlling these factors is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.